![molecular formula C21H26N2O3S B2683667 1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 1903446-20-7](/img/structure/B2683667.png)
1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activities
The 1,3,4-thiadiazole nucleus is a versatile scaffold with diverse pharmacological properties. Let’s explore some of its applications:
a. Antifungal Activity: Derivatives of 1,3,4-thiadiazole compounds have shown promising antifungal properties. Researchers have investigated their potential as antifungal agents against various fungal pathogens . These compounds could be valuable in developing new antifungal drugs.
b. Antibacterial Activity: 1,3,4-Thiadiazole derivatives have also demonstrated antibacterial effects. Their activity against bacterial strains makes them interesting candidates for antimicrobial drug development. Researchers have explored their potential as novel antibacterial agents .
c. Antitumor Properties: The 1,3,4-thiadiazole nucleus, especially when linked to N–C–S moieties, exhibits antitumor activity. These compounds may interfere with cancer cell growth and proliferation. Investigating their mechanisms of action and optimizing their structures could lead to novel anticancer drugs .
d. Anti-Inflammatory Effects: Organic compounds containing Schiff bases (such as the compound ) are known for their anti-inflammatory properties. These compounds may modulate inflammatory pathways and hold promise for managing inflammatory diseases .
Synthesis Methods
Efficient synthesis methods are crucial for drug discovery. Here’s a brief overview of the synthesis approach for 1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione:
a. Microwave-Assisted Synthesis: Researchers have developed a rapid and efficient microwave-assisted synthesis method for preparing 1,3,4-thiadiazole Schiff base derivatives. Compared to conventional heating methods, this approach significantly reduces reaction times. The compounds were identified using IR, 1H NMR, and elemental analyses .
Crystallography
The compound (E)-N-[4-(methylsulfanyl)benzylidene]-5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine (5a) was subjected to single crystal X-ray diffraction. This technique provides valuable structural information about the compound’s arrangement in the crystal lattice .
properties
IUPAC Name |
1-[8-[3-(4-methylsulfanylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-27-18-7-2-14(3-8-18)4-9-19(24)22-15-5-6-16(22)13-17(12-15)23-20(25)10-11-21(23)26/h2-3,7-8,15-17H,4-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMPFKJPCWXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

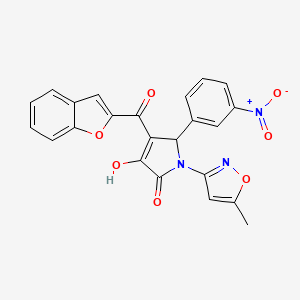
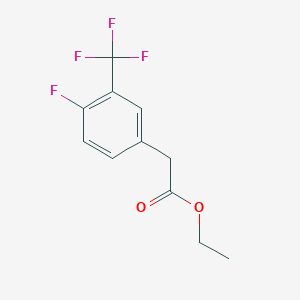
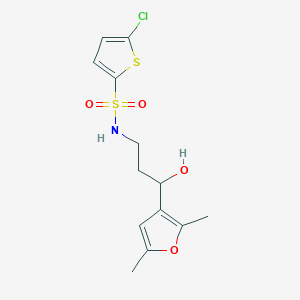
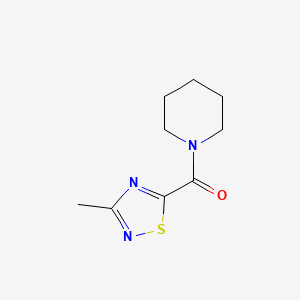
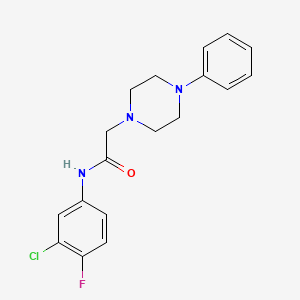
![Ethyl 3-(4-methoxyphenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2683595.png)
![N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2683596.png)
![5-Bromo-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2683598.png)
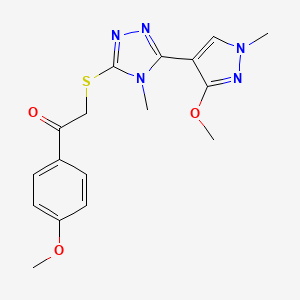
![4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid](/img/structure/B2683601.png)
![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2683602.png)
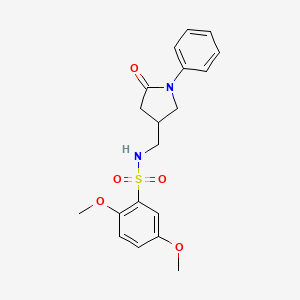
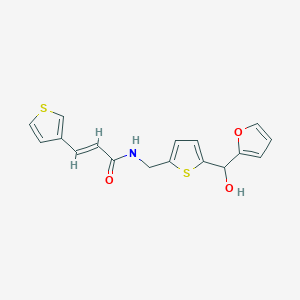
![N-(4-methylbenzyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2683606.png)